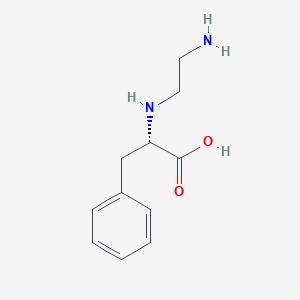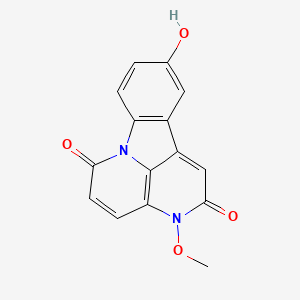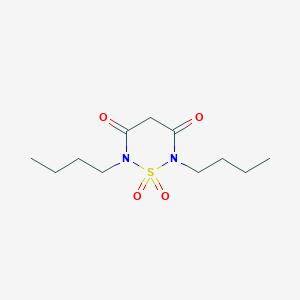
Acetic acid, 2,2',2'',2'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple acetic acid groups linked by a central ethanediyldiphosphinidyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications. The production process likely involves specialized equipment and conditions to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound can be utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- include:
Acetic acid: A simpler carboxylic acid with widespread use in various applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple acetic acid groups, used in various industrial and medical applications.
Acetic acid, 2-ethylhexyl ester: An ester derivative of acetic acid with applications in the production of plasticizers and solvents.
Uniqueness
The uniqueness of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- lies in its complex structure, which provides distinct chemical properties and reactivity compared to simpler acetic acid derivatives
Propiedades
Número CAS |
79497-89-5 |
|---|---|
Fórmula molecular |
C10H16O8P2 |
Peso molecular |
326.18 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxymethyl)phosphanyl]ethyl-(carboxymethyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H16O8P2/c11-7(12)3-19(4-8(13)14)1-2-20(5-9(15)16)6-10(17)18/h1-6H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
PAHNSFYPJSANMA-UHFFFAOYSA-N |
SMILES canónico |
C(CP(CC(=O)O)CC(=O)O)P(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




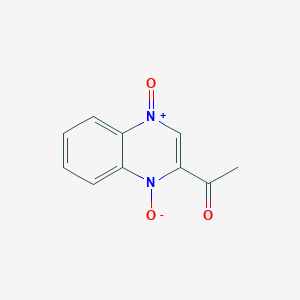

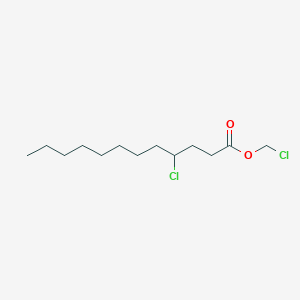
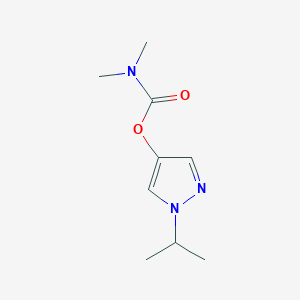

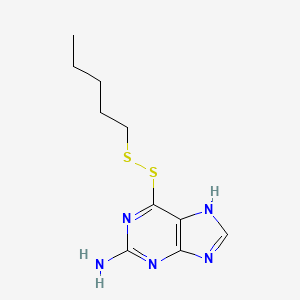
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
